2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . For 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile, the synthetic route involves the reaction of thiophene-2-carboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones . The reaction conditions typically include heating the reactants in the presence of a desiccant such as calcium chloride .
Industrial Production Methods
Industrial production methods for thieno[3,2-d]pyrimidine derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of key enzymes or the modulation of signaling pathways, resulting in the compound’s observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure and have been studied for their diverse biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also share structural similarities and have been investigated for their potential therapeutic applications.
Uniqueness
2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyridine-4-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications . Its combination of a thienopyrimidine core with a piperidine moiety and a pyridine-4-carbonitrile group makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5OS/c19-9-13-3-5-20-16(8-13)24-11-14-2-1-6-23(10-14)18-17-15(4-7-25-17)21-12-22-18/h3-5,7-8,12,14H,1-2,6,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTJTQMLDDOLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2SC=C3)COC4=NC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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